

Tirabrutinib mechanism of action BTK inhibition

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Compound Focus: Tirabrutinib

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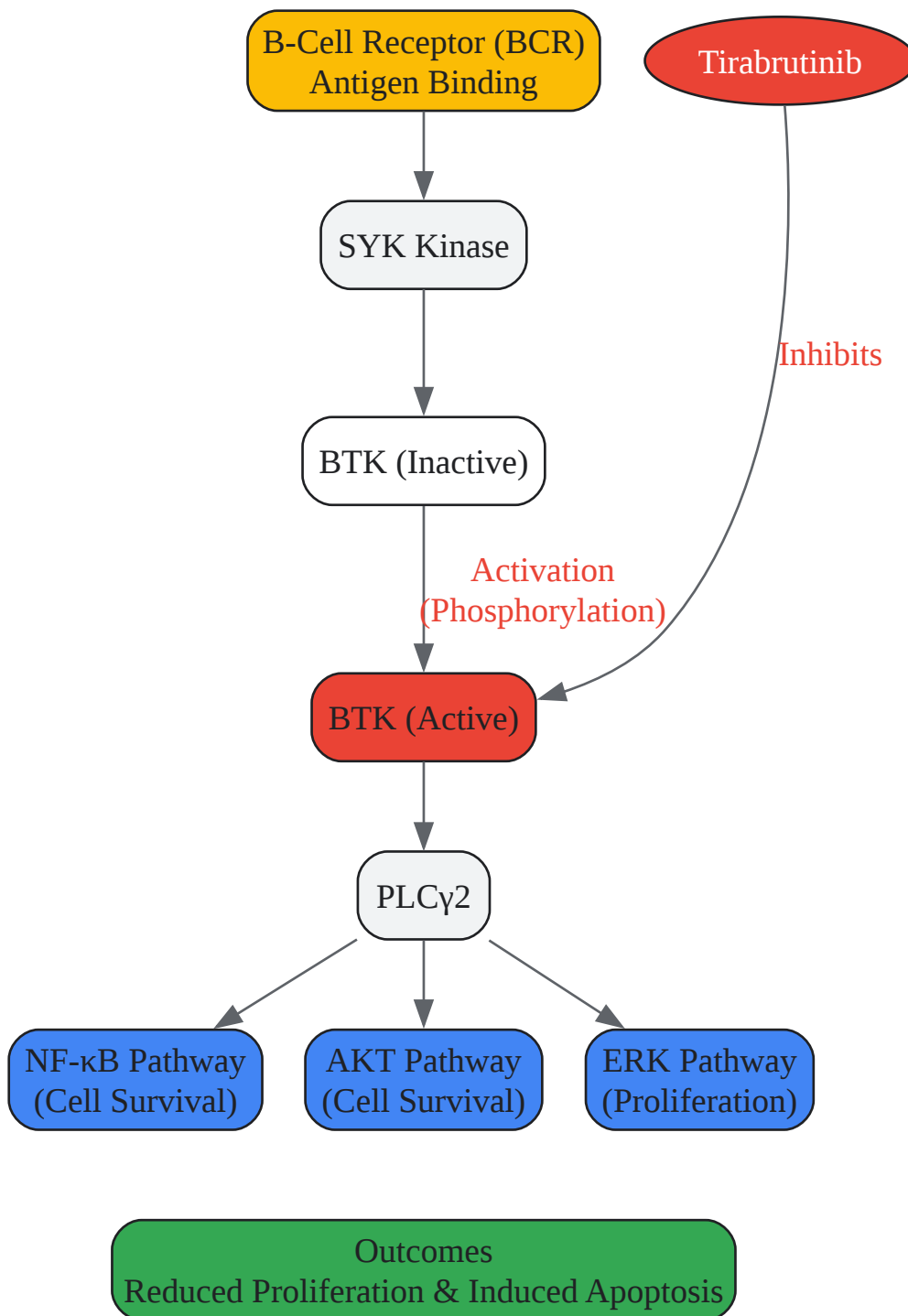
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Biochemical Profile and Mechanism of Action

Tirabrutinib (ONO-4059/GS-4059) is a potent, covalent (irreversible) oral inhibitor of Bruton's Tyrosine Kinase (BTK) [1] [2]. Its core mechanism is the highly selective inhibition of BTK, a crucial kinase in the B-Cell Receptor (BCR) signaling pathway.

- **Key Signaling Pathway Inhibition:** The BCR signaling pathway is fundamental for B-cell development, proliferation, and survival [1]. Upon antigen binding, a phosphorylation cascade leads to BTK activation. Active BTK then activates downstream pathways like **NF-κB**, **MAPK (ERK)**, and **PI3K-AKT**, which promote cell survival and proliferation [2]. **Tirabrutinib** blocks this cascade by inhibiting BTK, leading to reduced proliferation and induction of apoptosis in malignant B-cells [2].
- **Dual BTK/Tec Inhibition in Bone Biology:** Beyond BTK, **tirabrutinib** is a dual inhibitor that also potently targets **Tec kinase** [3]. Both kinases are essential for osteoclast differentiation and activation. Inhibiting them suppresses bone resorption, suggesting potential applications for bone diseases like osteoporosis and rheumatoid arthritis [3].

The following diagram illustrates the primary mechanism of **tirabrutinib** in disrupting BCR signaling and its key downstream effects.



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Tirabrutinib inhibits BTK activation, blocking downstream survival and proliferation signals in B-cells.

Quantitative Biochemical and Cellular Characterization

The tables below summarize key experimental data characterizing **tirabrutinib**'s potency, selectivity, and cellular activity.

Table 1: In Vitro Kinase Inhibition Profile (IC₅₀ Values) [2]

Kinase	IC ₅₀ (nmol/L)	Selectivity over BTK
BTK	2.0	1.0 (Reference)
Tec	5.0	2.5
ITK	13.0	6.5
BMX	21.0	10.5
TXK	34.0	17.0
BLK	41.0	20.5

Table 2: Key Findings from Cellular and In Vivo Models [2]

Model System	Key Finding / Metric	Result / Outcome
TMD8 ABC-DLBCL Cells (In Vitro)	Inhibition of BTK Autophosphorylation (Y223)	IC ₅₀ : 7.3 nmol/L
TMD8 ABC-DLBCL Cells (In Vitro)	Anti-proliferative Activity (Cell Growth Inhibition)	IC ₅₀ : 176 nmol/L
TMD8 Mouse Xenograft (In Vivo)	Anti-tumor Efficacy (Dose-dependent inhibition)	69% and 92% tumor growth inhibition at 30 & 100 mg/kg

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational studies, here are the methodologies from key experiments.

Protocol 1: KINOMEScan Selectivity Profiling [2]

- **Objective:** To comprehensively evaluate the selectivity of **tirabrutinib** across a wide panel of kinases.
- **Method:**
 - **Platform:** KINOMEScan scanMAX (Eurofins DiscoverX).
 - **Principle:** A competitive binding assay where compounds are tested at a single concentration (e.g., 300 nM) against a panel of DNA-tagged kinases. Binding to the kinase active site reduces the amount of kinase captured on an immobilized ligand.
 - **Quantification:** The captured kinases are quantified using quantitative PCR (qPCR) of the associated DNA tag.
 - **Output:** Results are reported as percent control (% Ctrl), where lower values indicate stronger binding. A value of <10% signifies high-affinity binding.

Protocol 2: Assessing BTK Autophosphorylation in Cell Lines [2]

- **Objective:** To measure the inhibition of BTK activation in a cellular context.
- **Method:**
 - **Cell Culture:** Use relevant cell lines (e.g., ABC-DLBCL lines like TMD8).
 - **Compound Treatment:** Treat cells with a range of concentrations of **tirabrutinib** for a specified time (e.g., 2 hours).
 - **Cell Lysis and Western Blot:** Lyse cells and perform SDS-PAGE and western blotting.
 - **Antibodies:** Probe with specific antibodies:
 - Anti-phospho-BTK (Tyr223) to detect activated BTK.
 - Total anti-BTK antibody to confirm equal protein loading.
 - **Analysis:** Quantify band intensity to calculate the IC₅₀ for inhibition of autophosphorylation.

Protocol 3: In Vivo Efficacy Study in Xenograft Model [2]

- **Objective:** To evaluate the anti-tumor efficacy of **tirabrutinib** in a live animal model.
- **Method:**
 - **Model Establishment:** Inoculate immunodeficient mice (e.g., SCID) subcutaneously with ABC-DLBCL cells (e.g., TMD8).
 - **Dosing:** Once tumors are established, randomize mice into groups and administer **tirabrutinib** orally at selected doses (e.g., 3, 10, 30, 100 mg/kg) and a vehicle control, typically once or twice daily.
 - **Monitoring:** Measure tumor volumes and animal body weights regularly throughout the study.
 - **Endpoint Analysis:** Calculate tumor growth inhibition (TGI) for each treatment group compared to the control group at the end of the experiment.

Clinical and Therapeutic Applications

The high selectivity of **tirabrutinib** is intended to improve the therapeutic window by minimizing off-target toxicity [1] [2]. Its efficacy has been demonstrated in several B-cell malignancies.

Table 3: Clinical Efficacy of Tirabrutinib Monotherapy in Selected B-Cell Malignancies [4] [5] [6]

Indication (Clinical Trial)	Overall Response Rate (ORR)	Complete Response (CR) Rate	Key Efficacy Endpoints
R/R PCNSL (PROSPECT Phase 2)	67%	44%	Median DoR: 9.3 mo; Median PFS: 6.0 mo
R/R PCNSL (Japanese Phase 1/2)	63.6%	20.5% (CR + CRu)	Median DoR: 9.2 mo
Various R/R B-cell lymphomas (Meta-Analysis)	72.5% (Pooled)	18.6% (Pooled)	-

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References

1. in the treatment of hematological malignancies and... BTK inhibitors [jhoonline.biomedcentral.com]
2. Investigation of the anti-tumor mechanism of tirabrutinib, a ... [journals.plos.org]
3. Bruton's tyrosine kinase (Btk) inhibitor suppresses... tirabrutinib [pmc.ncbi.nlm.nih.gov]
4. Three-year follow-up analysis of phase 1/2 study on ... [pmc.ncbi.nlm.nih.gov]
5. ONO PHARMA Presents Positive Results From Pivotal Trial ... [deciphera.com]

6. Efficacy and safety of tirabrutinib monotherapy in relapsed ... [frontiersin.org]

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